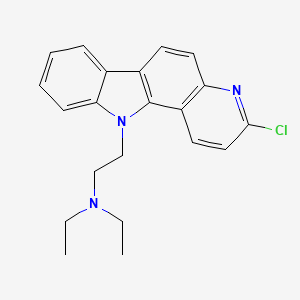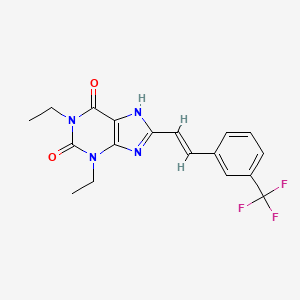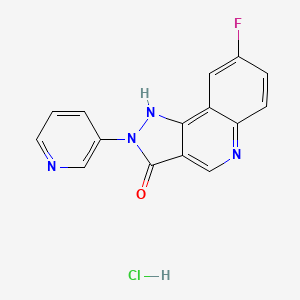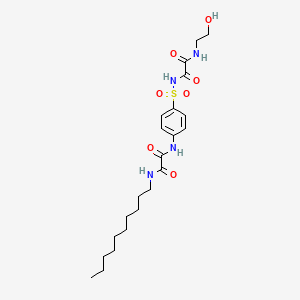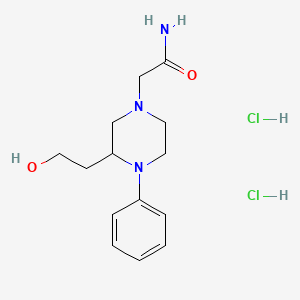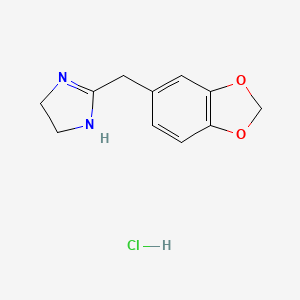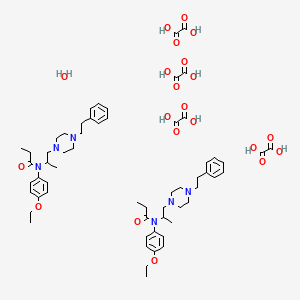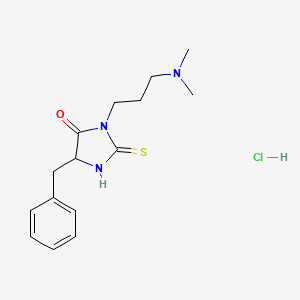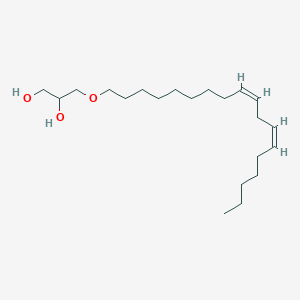
Linoleyl-1-glyceryl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Linoleyl-1-glyceryl ether is a chemical compound that belongs to the class of glyceryl ethers It is characterized by the presence of a linoleyl group attached to the first carbon of a glycerol molecule through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
Linoleyl-1-glyceryl ether can be synthesized through the etherification of glycerol with linoleyl alcohol. The reaction typically involves the use of homogeneous acid catalysts to facilitate the formation of the ether bond. The reaction conditions, such as temperature, catalyst type, and molar ratio of reactants, play a crucial role in determining the yield and selectivity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous reactors to ensure efficient mixing and heat transfer. The use of homogeneous acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common. The reaction is carried out at elevated temperatures to enhance the reaction rate and achieve high yields .
化学反応の分析
Types of Reactions
Linoleyl-1-glyceryl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the double bonds in the linoleyl group to single bonds, resulting in saturated derivatives.
Substitution: The ether linkage can be cleaved under acidic conditions, leading to the formation of glycerol and linoleyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typically employed.
Substitution: Strong acids, such as hydrochloric acid or sulfuric acid, are used to cleave the ether bond.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated glyceryl ethers.
Substitution: Glycerol and linoleyl alcohol.
科学的研究の応用
Chemistry: Used as a surfactant and emulsifying agent in chemical formulations.
Biology: Investigated for its role in enhancing the permeability of biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance drug absorption.
Industry: Utilized in the formulation of cosmetics and personal care products as a moisturizing and skin-conditioning agent
作用機序
The mechanism of action of linoleyl-1-glyceryl ether involves its ability to interact with lipid bilayers in biological membranes. The linoleyl group, being hydrophobic, can insert into the lipid bilayer, disrupting the lipid organization and increasing membrane fluidity. This enhances the permeability of the membrane, allowing for increased absorption of drugs and other molecules .
類似化合物との比較
Linoleyl-1-glyceryl ether can be compared with other glyceryl ethers, such as:
Oleyl-1-glyceryl ether: Similar in structure but contains an oleyl group instead of a linoleyl group. It has different physicochemical properties and applications.
Stearyl-1-glyceryl ether: Contains a stearyl group, making it more hydrophobic and suitable for different applications.
Cetyl-1-glyceryl ether: Contains a cetyl group, commonly used in cosmetics for its emollient properties
This compound is unique due to the presence of two double bonds in the linoleyl group, which imparts distinct chemical and biological properties compared to its saturated counterparts.
特性
CAS番号 |
10431-08-0 |
|---|---|
分子式 |
C21H40O3 |
分子量 |
340.5 g/mol |
IUPAC名 |
3-[(9Z,12Z)-octadeca-9,12-dienoxy]propane-1,2-diol |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h6-7,9-10,21-23H,2-5,8,11-20H2,1H3/b7-6-,10-9- |
InChIキー |
LJWCDOKHVAQUBC-HZJYTTRNSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOCC(CO)O |
正規SMILES |
CCCCCC=CCC=CCCCCCCCCOCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)
